N,3-diethyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-diethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with diethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reagents and the disposal of by-products .
Chemical Reactions Analysis
Types of Reactions
N,3-diethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
N,3-diethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N,3-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,3-diethyl-N-(trifluoromethyl)aniline include:
- 3-(trifluoromethyl)aniline
- N,N-diethyl-3-(trifluoromethyl)aniline
- N-ethyl-N-(trifluoromethyl)aniline
Uniqueness
This compound is unique due to the presence of both diethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N,3-diethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-9-6-5-7-10(8-9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
GKMLRQBVXBIFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.